molecular formula C9H10N4O2 B2922480 5-Cyclopropyl-2-methoxy-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one CAS No. 2167773-02-4

5-Cyclopropyl-2-methoxy-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

Cat. No. B2922480
CAS RN: 2167773-02-4
M. Wt: 206.205
InChI Key: LAQBHOIXBVYVFS-UHFFFAOYSA-N
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Description

“5-Cyclopropyl-2-methoxy-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one” is a compound that belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . These compounds are known to have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines involves the use of eco-compatible catalysts and reaction conditions . A series of these compounds were designed and synthesized by the molecular hybridization strategy . For the optimization of the synthesis method, various conditions such as reaction in supercritical carbon dioxide in the presence of acetic acid, organic solvents, as well as Lewis acid (ZnCl2, TiO2, and SiO2) or inorganic additives were studied .


Chemical Reactions Analysis

The [1,2,3]-triazolo[1,5-a]quinoxalin-4(5H)-one scaffold and its analogues are relevant structural templates in both natural and synthetic biologically active compounds . They have been used in the design and synthesis of novel biologically relevant compounds such as antibacterial, anti-HIV, antitrypanosomal, antiallergic, antifungal, cardiovascular, antileishmanial, and chemotherapeutic agents .

Future Directions

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is considered a versatile moiety, and an important structural template for the design and synthesis of novel biologically relevant compounds . Therefore, future research could focus on the development of new compounds based on this scaffold, with potential applications in various fields of medicine .

properties

IUPAC Name

5-cyclopropyl-2-methoxy-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c1-15-9-11-8-10-6(5-2-3-5)4-7(14)13(8)12-9/h4-5H,2-3H2,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQBHOIXBVYVFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=NC(=CC(=O)N2N1)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyclopropyl-2-methoxy-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

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